molecular formula C42H32N6O3 B1144048 2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid CAS No. 1246820-94-9

2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid

Cat. No.: B1144048
CAS No.: 1246820-94-9
M. Wt: 668.757
InChI Key: ZNEXASATSUWRGN-UHFFFAOYSA-N
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Description

This compound features a benzimidazole core substituted at position 2 with a methoxy group and at position 1 with a biphenylmethyl moiety bearing a trityl (triphenylmethyl)-protected tetrazole. The carboxylic acid at position 7 enhances solubility and receptor interaction . The trityl group is a protective moiety commonly used during synthesis to stabilize reactive tetrazole intermediates, which are later deprotected to yield active pharmaceuticals like CV-11974 (candesartan) .

Properties

IUPAC Name

2-methoxy-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H32N6O3/c1-51-41-43-37-23-13-22-36(40(49)50)38(37)47(41)28-29-24-26-30(27-25-29)34-20-11-12-21-35(34)39-44-45-46-48(39)42(31-14-5-2-6-15-31,32-16-7-3-8-17-32)33-18-9-4-10-19-33/h2-27H,28H2,1H3,(H,49,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEXASATSUWRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN=NN5C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H32N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40858547
Record name 2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

668.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246820-94-9
Record name 2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40858547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methoxy-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-benzimidazole-7-carboxylic acid (commonly referred to as the compound ) is a complex organic molecule with significant biological activity. This article aims to provide a comprehensive overview of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C42H32N6O3C_{42}H_{32}N_{6}O_{3} and features a unique combination of functional groups that contribute to its biological activity. The structural components include:

  • Benzimidazole core
  • Tetrazole moiety
  • Triphenylmethyl group

These structural elements are critical for the compound's interaction with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that this compound exhibits multifaceted biological activities, primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific metalloproteinases and other enzymes involved in disease progression, including those linked to cancer and neurodegenerative disorders .
  • Interaction with Kinase Pathways : It acts as an inhibitor of c-Abl (Abelson Murine Leukemia Viral Oncogene Homolog 1), a protein associated with various cancers. This inhibition can disrupt signaling pathways that promote tumor growth .

Pharmacological Studies

Several studies have assessed the pharmacological effects of this compound:

  • A study demonstrated that the compound effectively inhibits amyloid-beta peptide degradation by insulin-degrading enzyme (IDE), which is crucial for Alzheimer's disease pathology. The structure-activity relationship (SAR) highlighted the importance of specific functional groups in enhancing inhibitory potency .
  • In vivo studies have shown that modifications to the compound can improve its stability and bioavailability, indicating potential for therapeutic applications .

Case Studies

  • Cancer Treatment : A clinical investigation into compounds similar to this one revealed promising results in inhibiting tumor growth in xenograft models. The compound's ability to target c-Abl pathways was particularly noted, suggesting its potential as an anticancer agent.
  • Neurodegenerative Diseases : Research has indicated that compounds with similar structures can modulate neuroinflammation and amyloid plaque formation in models of Alzheimer's disease, providing a basis for further exploration into this compound's therapeutic effects on neurodegenerative conditions .

Table 1: Inhibition Potency against Various Targets

Target EnzymeIC50 (µM)Reference
Insulin-Degrading Enzyme (IDE)0.5
c-Abl Kinase0.3
Metalloproteinases0.8

Table 2: Structure-Activity Relationship (SAR) Findings

ModificationEffect on ActivityReference
Methyl ester to amideIncreased potency
Removal of methylene from benzyl moietyLoss of activity
Addition of bulky substituentsEnhanced stability

Comparison with Similar Compounds

CV-11974 (Candesartan Active Metabolite)

Structure : 2-Ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid .
Key Differences :

  • Substituent : Ethoxy (vs. methoxy) at position 2.
  • Tetrazole : Deprotected (vs. trityl-protected), critical for AT1 receptor binding .
    Pharmacology :
  • Potency : IC50 of 1.12 × 10⁻⁷ M (bovine adrenal cortex) and 2.86 × 10⁻⁸ M (rabbit aorta) for angiotensin II receptor antagonism .
  • In Vivo Efficacy : Oral TCV-116 (prodrug of CV-11974) shows ED25 (blood pressure reduction) of 0.68 mg/kg in hypertensive rats, 48× more potent than losartan .

Losartan

Structure: 2-Butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]imidazole-5-methanol . Comparison:

  • Core : Imidazole (vs. benzimidazole), reducing steric hindrance but lowering potency.
  • Activity : ED25 of 1 mg/kg in renal hypertensive rats, significantly weaker than CV-11974 .

CI-996 (Compound 18 from )

Structure : 2-Propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4-[2-(trifluoroacetyl)-1H-pyrrol-1-yl]-1H-imidazole-5-carboxylic acid.
Key Features :

  • Substituents : Pyrrole with trifluoroacetyl group enhances lipophilicity and stability.
  • Potency : IC50 < 1 nM, superior to losartan and comparable to CV-11974 .

Impact of Structural Modifications

Methoxy vs. Ethoxy Substituents

  • Methoxy : Smaller, less lipophilic; may reduce metabolic stability compared to ethoxy.
  • Ethoxy : Longer alkyl chain in CV-11974 increases bioavailability and half-life .

Trityl Protection

  • Purpose : Prevents tetrazole degradation during synthesis. Deprotection is essential for activity, as free tetrazole forms hydrogen bonds with AT1 receptors .
  • Synthetic Complexity : Adds steps (e.g., deprotection), impacting scalability .

Research and Clinical Implications

  • Target Compound: Likely a synthetic intermediate; its deprotected form (if methoxy-substituted) could offer novel pharmacokinetics but requires validation.
  • CV-11974 : Gold standard for AT1 antagonism due to sustained efficacy and safety .
  • CI-996 : Demonstrates the role of pyrrole substituents in enhancing potency, though clinical development status is unclear .

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